Carboplatin

Catalog No.
S548104
CAS No.
41575-94-4
M.F
C6H14N2O4Pt+2
M. Wt
371.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carboplatin

CAS Number

41575-94-4

Product Name

Carboplatin

IUPAC Name

azanide;cyclobutane-1,1-dicarboxylic acid;platinum(2+)

Molecular Formula

C6H14N2O4Pt+2

Molecular Weight

371.25 g/mol

InChI

InChI=1S/C6H8O4.2H2N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H2;/q;2*-1;+2

InChI Key

OLESAACUTLOWQZ-UHFFFAOYSA-L

SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]

Solubility

Sol in water
Water > 15 (mg/mL)
pH 4 Acetate Buffer 5 - 10 (mg/mL)
pH 9 Carbonate Buffer 5 - 10 (mg/mL)
10% Ethanol/H2O 5 - 10 (mg/mL)
95% Ethanol/H < 1 (mg/mL)
0.1NHC1 5 -10 (mg/mL)
0.1NNaOH 5 -10 (mg/mL)
Methanol < 1 (mg/mL)
Chloroform < 5 (mg/mL)
Dimethylsulfoxide 5 (mg/mL)
Acetic Acid < 1 (mg/mL)
Trifluoroacetic Acid < 1 (mg/mL)

Synonyms

Carboplatin Hexal; Carboplatino; US brand names: Paraplat; Paraplatin; Foreign brand names: Blastocarb; Carboplat; Carbosin; Carbosol; Carbotec; Displata; Ercar; Nealorin; Novoplatinum; Paraplatin AQ; Paraplatine; Platinwas; Ribocarbo; Abbreviation: CBDCA Code name: JM8

Canonical SMILES

C1CC(C1)(C(=O)O)C(=O)O.[NH2-].[NH2-].[Pt+2]

Description

The exact mass of the compound Carboplatin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in waterwater > 15 (mg/ml)ph 4 acetate buffer 5 - 10 (mg/ml)ph 9 carbonate buffer 5 - 10 (mg/ml)10% ethanol/h2o 5 - 10 (mg/ml)95% ethanol/h < 1 (mg/ml)0.1nhc1 5 -10 (mg/ml)0.1nnaoh 5 -10 (mg/ml)methanol < 1 (mg/ml)chloroform < 5 (mg/ml)dimethylsulfoxide 5 (mg/ml)acetic acid < 1 (mg/ml)trifluoroacetic acid < 1 (mg/ml). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758182. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes. It belongs to the ontological category of platinum coordination entity in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action: Disrupting DNA Replication

Carboplatin's primary function is to disrupt the process of DNA replication in cancer cells. It works by forming cross-links between DNA strands, preventing them from properly copying during cell division []. This damage triggers cell death pathways, ultimately leading to the destruction of cancerous cells.

Understanding this mechanism of action allows researchers to explore how carboplatin interacts with different types of cancers and identify potential weaknesses in their DNA repair mechanisms [].

Combination Therapies for Enhanced Efficacy

A significant area of scientific research focuses on combining carboplatin with other chemotherapy drugs or radiation therapy. This approach aims to improve treatment effectiveness by targeting cancer cells through multiple mechanisms and potentially overcoming resistance [].

Research is ongoing to determine the optimal combinations and dosages for various cancers, with a focus on maximizing efficacy while minimizing side effects [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

White crystals

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BG3F62OND5

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (66.1%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (91.53%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (10.17%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.61%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (28.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (74.58%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (94.92%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340 (93.22%): May cause genetic defects [Danger Germ cell mutagenicity];
H360 (81.36%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H362 (20.34%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the initial treatment of advanced ovarian carcinoma in established combination with other approved chemotherapeutic agents. One established combination regimen consists of PARAPLATIN and cyclophosphamide. It is also indicated for the palliative treatment of patients with ovarian carcinoma recurrent after prior chemotherapy, including patients who have been previously treated with cisplatin.
FDA Label

Livertox Summary

Carboplatin is an intravenously administered platinum coordination complex and alkylating agent which is used as a chemotherapeutic agent for the treatment of various cancers, mainly ovarian, head and neck and lung cancers. Carboplatin therapy is associated with a low rate of transient serum aminotransferase elevations and with rare instances of clinically apparent liver injury.

Drug Classes

Antineoplastic Agents, Alkylating Agents

NCI Cancer Drugs

Drug: Carboplatin
FDA Approval: Yes
Carboplatin is approved to be used alone or with other drugs to treat: Ovarian cancer that is advanced. It is used with other chemotherapy as first-line treatment. It is used alone as palliative treatment for disease that has recurred (come back) after earlier chemotherapy.
Carboplatin is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Recently, the cisplatin analog, carboplatin, has been approved for use in the treatment of recurrent ovarian cancer. Carboplatin exhibits less toxic side effects than cisplatin but possesses comparable efficacy.
A potential way to improve the results obtained with the standard carboplatin/cisplatin (CDDP)-paclitaxel treatment regimen in advanced ovarian cancer is to incorporate a modulating agent such as lonidamine (LND). In fact, LND has been shown to revert the resistance to cisplatin and to potentiate cisplatin activity experimental models and in clinical studies. 35 consecutive patients with advanced ovarian cancer, not previously treated with chemotherapy were treated with paclitaxel at a dose of 135 mg/m(2) intravenously (i.v.) on day 1 (in a 3 h infusion) and cisplatin at a dose of 75 mg/sq m iv on day 2 plus LND orally (p.o.) at a dose of 450 mg/die for 6 consecutive days starting two days before chemotherapy, every 3 weeks for six cycles. Complete plus partial responses were observed in 8 (80%) out of the 10 women with measurable disease. In the 25 patients with evaluable disease, only four clinical progressions were observed (16%). Median progression-free survival (PFS) and overall survival (OS) were 28.5 (95% confidence interval (CI) 22.2-34.8) and 46.5 (95% CI 32.4-60.00) months respectively. Grade 3-4 neutropenia was observed in 9 (26%) patients. Alopecia, nausea and vomiting (Grade 3) were observed in 33 (94%) and 5 (14%) patients, respectively. In conclusion, the combination of CDDP/paclitaxel plus LND is active and tolerable in the treatment of advanced ovarian cancer.
We performed a dose-escalation study of carboplatin combined with a fixed dose of intraperitoneal cisplatin and G-CSF in patients with epithelial ovarian cancer, and analyzed the progression-free and overall survival. Six of the patients who entered the study with stage IC and II disease are still alive with no evidence of disease. The five-year survival rate was 61% for the 18 patients with stage III and IV disease; progression-free survival over 5 years was 32%. Our results show this to be an effective treatment regimen for epithelial ovarian cancer. Prognosis is good with this combined carboplatin/cisplatin/G-CSF therapy, especially for those patients with microscopic or no residual disease.
... In an attempt to increase survival, ... a prospective trial of high-dose cisplatin-paclitaxel-cyclophosphamide with granulocyte colony-stimulating factor (G-CSF) for three cycles followed by carboplatin-paclitaxel for three cycles after cytoreduction of primary advanced epithelial ovarian cancer /was conducted/. ... Thirty consecutive women with Stage 3 or 4 invasive primary epithelial ovarian cancer were treated with cytoreductive surgery. Postoperatively patients received 100 mg/sq m of cisplatin, 200 mg/sq m of paclitaxel, and 500 mg/sq m of cyclophosphamide IV q 21 days x 3 cycles with 300 microg of G-CSF daily x5 beginning the first day following chemotherapy. This was followed by carboplatin AUC-5 and 135 mg/sq m of paclitaxel IV q 21 days x3. All administration was outpatient and paclitaxel was administered over 3 hr. Eighty percent of tumors were Stage 3C, 77% were serous, and 60% were Grade 3. Maximum cytoreduction to <2 cm was performed in 96%. Median follow-up is 30 months. Sixty-three percent of patients developed recurrence. Currently 50% of patients are alive with no evidence of disease. Estimated mean survival is 61 months and estimated mean progression-free survival is 29 months. No patient developed thrombocytopenia, neutropenic sepsis, significant neuropathy, or renal toxicity. ... This treatment regimen resulted in minimal toxicity and, following aggressive cytoreduction, produced good progression-free and overall survival.
/This study was conducted/ to determine the side effects and feasibility of cisplatin and carboplatin each in combination with paclitaxel as front-line therapy in advanced epithelial ovarian cancer. ... Patients were randomly allocated to receive paclitaxel 175 mg/sq m intravenously as a 3-hour infusion followed by either cisplatin 75 mg/sq m or carboplatin (area under the plasma concentration-time curve of 5), both on day 1. The schedule was repeated every 3 weeks for at least six cycles. Women allocated to paclitaxel-cisplatin were admitted to the hospital, whereas the carboplatin regimen was administered to outpatients. ... A total of 208 eligible patients were randomized. Both regimens could be delivered in an optimal dose and without significant delay. Paclitaxel-carboplatin produced significantly less nausea and vomiting (P:0 <.01) and less peripheral neurotoxicity (P: =0.04) but more granulocytopenia and thrombocytopenia (P: <0.01). The overall response rate in 132 patients with measurable disease was 64% (84 of 132 patients), and in patients with elevated CA 125 levels at start, it was 74% (132 of 178 patients). With a median follow-up time of 37 months, the median progression-free survival time of all patients was 16 months and the median overall survival time was 31 months. The small number of patients entered onto the study caused wide confidence intervals (CIs) around the hazards ratio for progression-free survival of paclitaxel-carboplatin compared with paclitaxel-cisplatin (hazards ratio, 1.07; 95% CI, 0.78 to 1.48) and did not allow conclusions about efficacy. ... Paclitaxel-carboplatin is a feasible regimen for outpatients with ovarian cancer and has a better toxicity profile than paclitaxel-cisplatin.

Pharmacology

Carboplatin is an antineoplastic in the class of alkylating agents and is used to treat various forms of cancer. Alkylating agents are so named because of their ability to add alkyl groups to many electronegative groups under conditions present in cells. They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. In addition, these drugs add methyl or other alkyl groups onto molecules where they do not belong which in turn inhibits their correct utilization by base pairing and causes a miscoding of DNA. Alkylating agents are cell cycle-nonspecific. Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death.

MeSH Pharmacological Classification

Cross-Linking Reagents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XA - Platinum compounds
L01XA02 - Carboplatin

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

41575-94-4

Wikipedia

Carboplatin

Biological Half Life

Ultrafilterable (non-protein bound) platinum in carboplatin has a much longer half-life (170 vs. 30 min) compared with cisplatin.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Storage Conditions

Intact vials should be stored at controlled room temperature & protected from light.

Interactions

High-dose cisplatin regimens have been shown to be highly active in advanced melanoma patients but are associated with unacceptable side effects. In order to increase the platinum dose but avoid severe side effects, we treated 15 dacarbazine (DTIC)-resistant metastatic melanoma patients with a combination regimen of cisplatin (100 mg/sq m) and carboplatin (200 mg/sq m), two platinum analogues with a similar mode of action but a different toxicity pattern. After a mean follow-up period of 10.7 months (range 4-18 months), two patients (13.3%) achieved complete remission and two patients (13.3%) showed partial remission, giving an overall response rate of 26.4% (95% confidence interval [CI] 4.2-49%). Furthermore, three patients (20%; 95% CI 0-40.2%) experienced stable disease. The median duration of response was 7.1 months (95% CI 4.2-10.0 months), and the median overall survival was 12.5 months (95% CI 5.8-19.2 months), with eight patients still alive. The main side effects were haematological (leukopenia/thrombocytopenia World Health Organization [WHO] grade I-IV; anaemia WHO grade I-III), gastrointestinal (WHO grade I-III), neurological (WHO grade I-II) and renal (WHO grade I) toxicity. Nevertheless, except in one patient, side effects did not result in discontinuation of therapy. Despite the small number of patients treated in this preliminary study, we believe that combining cisplatin and carboplatin represents a novel, active and well-tolerated therapeutic option as second-line chemotherapy in DTIC-resistant advanced melanoma patients.
The nephrotoxic effects of different platinum compounds based combination chemotherapies were compared. Chemotherapy consisted of either cisplatin fractionated over 5 days (5 x 20 mg/sq m) or given as a single-day infusion (1 x 50 mg/sq m) plus ifosfamide (4 g/cu m) or high-dose chemotherapy was applied including carboplatin (3 x 500 mg/sq m) and ifosfamide (3 x 4 g/sq m) fractionated over three consecutive days. Conventional parameters such as serum creatinine and glomerular filtration rate (GFR), as well as urinary protein excretion of N-acetyl-beta-D-glucosaminidase (NAG)) and alpha 1-micro-globulin were assessed in 52 patients. Fractionation over 5 days without adding other nephrotoxic agents, ie ifosfamide, prevented decreases in glomerular filtration rate following cisplatin, whereas the combination of conventional dose cisplatin and ifosfamide, given as a single-day infusion, and high-dose carboplatin/ifosfamide yielded a pronounced fall of glomerular filtration rate. All groups showed increases in the urinary excretion levels of serum derived proteins and N-acetyl-beta-D-glucosaminidase, but with significant differences; about 2 to 3-fold for 5-days cisplatin, 3 to 5-fold for single-day cisplatin/ifosfamide, and 20 to 35-fold for high-dose chemotherapy. Thus, conventional approaches can reduce but not prevent the nephrotoxicity of cisplatin-based chemotherapy. In particular, high-dose chemotherapy regimens including carboplatin and ifosfamide are associated with comparable or even higher nephrotoxicity to single-day cisplatin/ifosfamide.
Tumor necrosis factor related apoptosis inducing ligand (TRAIL) is one of the tumor necrosis factor ligand families and it selectively induces apoptosis against cancer cells. Several cytotoxic anticancer drugs also mediate apoptosis and may share the common intracellular pathways leading to apoptosis. We reasoned that combination treatment of cancer cells with TRAIL and drugs may overcome this resistance. ... Treatment of T24 cells with a combination of TRAIL and cisplatin resulted in a synergistic cytotoxic effect. Synergy was also achieved in the cisplatin resistant T24 line (T24/CDDP), 2 other bladder cancer lines and 3 freshly derived bladder cancer cells. The combination of TRAIL and carboplatin resulted in a synergistic cytotoxic effect on T24 cells. However, the combination of TRAIL and trans-diamminedichloroplatinum (II) resulted in an antagonistic cytotoxic effect. The synergy achieved in cytotoxicity with TRAIL and cisplatin was also achieved in apoptosis. Treating T24 cells with cisplatin enhanced the expression of bax but not bcl-2. Incubation of T24 cells with TRAIL increased the intracellular accumulation of cisplatin. CONCLUSIONS: This study demonstrates that combination treatment of bladder cancer cells with TRAIL and cisplatin overcomes their resistance. The sensitization obtained with established cisplatin resistant and freshly isolated bladder cancer cells required low subtoxic concentrations of cisplatin, supporting the in vivo potential application of a combination of TRAIL and cisplatin for treating TRAIL resistant and cisplatin resistant bladder cancer.

Stability Shelf Life

The manufacturer states that constituted solns are stable for 8 hr at a room temp not exceeding 25 °C. However, other information indicates that the drug may be stable for a much longer time. At a concn of 15 mg/ml in sterile water for injection or at concns of 2 & 0.5 mg/ml in dextrose 5% in water, no decomp occurs in 24 hr at 22-25 °C. Aqueous solns of 10 mg/ml prefilled into plastic syringes exhibited no decomp in 5 days at 4 °C & only a 3% loss in 24 hr at 37 °C.
Bulk: No decomposition was detected after 30 days at 60 °C in the dark (HPLC). Solution: After 48 hours at room temperature an aqueous solution showed < 1% decomposition (HPLC).

Dates

Modify: 2023-08-15
1: Schluckebier L, Garay OU, Zukin M, Ferreira CG. Carboplatin plus pemetrexed offers superior cost-effectiveness compared to pemetrexed in patients with advanced non-small cell lung cancer and performance status 2. Lung Cancer. 2015 Jun 22. pii: S0169-5002(15)00300-1. doi: 10.1016/j.lungcan.2015.06.015. [Epub ahead of print] PubMed PMID: 26143106.
2: Zhang NN, Zhang LG, Liu ZN, Huang GL, Zhang L, Yi J, Yao L, Hu XH. Therapeutic efficacy of paclitaxel and carboplatin via arterial or venous perfusion in rabbits with VX-2 tongue cancer. Int J Clin Exp Med. 2015 Apr 15;8(4):4979-88. eCollection 2015. PubMed PMID: 26131070; PubMed Central PMCID: PMC4483809.
3: Field KM, Simes J, Nowak AK, Cher L, Wheeler H, Hovey EJ, Brown CS, Barnes EH, Sawkins K, Livingstone A, Freilich R, Phal PM, Fitt G; CABARET/COGNO investigators, Rosenthal MA. Randomized phase 2 study of carboplatin and bevacizumab in recurrent glioblastoma. Neuro Oncol. 2015 Jun 30. pii: nov104. [Epub ahead of print] PubMed PMID: 26130744.
4: Enomoto Y, Kenmotsu H, Watanabe N, Baba T, Murakami H, Yoh K, Ogura T, Takahashi T, Goto K, Kato T. Efficacy and Safety of Combined Carboplatin, Paclitaxel, and Bevacizumab for Patients with Advanced Non-squamous Non-small Cell Lung Cancer with Pre-existing Interstitial Lung Disease: A Retrospective Multi-institutional Study. Anticancer Res. 2015 Jul;35(7):4259-63. PubMed PMID: 26124387.
5: Bertino EM, Williams TM, Nana-Sinkam SP, Shilo K, Chatterjee M, Mo X, Rahmani M, Phillips GS, Villalona-Calero MA, Otterson GA. Stromal Caveolin-1 Is Associated With Response and Survival in a Phase II Trial of nab-Paclitaxel With Carboplatin for Advanced NSCLC Patients. Clin Lung Cancer. 2015 May 13. pii: S1525-7304(15)00122-9. doi: 10.1016/j.cllc.2015.05.004. [Epub ahead of print] PubMed PMID: 26123189.
6: Matulonis U, Berlin S, Lee H, Whalen C, Obermayer E, Penson R, Liu J, Campos S, Krasner C, Horowitz N. Phase I study of combination of vorinostat, carboplatin, and gemcitabine in women with recurrent, platinum-sensitive epithelial ovarian, fallopian tube, or peritoneal cancer. Cancer Chemother Pharmacol. 2015 Jun 29. [Epub ahead of print] PubMed PMID: 26119093.
7: Zhang S, Xu P, Yuan C, Ou W. [Safety of Neoadjuvant Bevacizumab plus Pemetrexed and Carboplatin 
in Patients with IIIa Lung Adenocarcinoma]. Zhongguo Fei Ai Za Zhi. 2015 Jun 20;18(6):365-8. doi: 10.3779/j.issn.1009-3419.2015.06.06. Chinese. PubMed PMID: 26104893.
8: Valsecchi ME, Kimmey G, Bir A, Silbermins D. Role of Carboplatin in the Treatment of Triple Negative Early-Stage Breast Cancer. Rev Recent Clin Trials. 2015 Jun 23. [Epub ahead of print] PubMed PMID: 26104428.
9: Ishimoto O, Sugawara S, Inoue A, Maemondo M, Nukiwa T. Weekly irinotecan combined with carboplatin for patients with small-cell lung cancer: A phase I study. Respir Investig. 2015 Jul;53(4):156-60. doi: 10.1016/j.resinv.2015.02.006. Epub 2015 May 4. PubMed PMID: 26100175.
10: Hong CR, Kang HJ, Kim MS, Ju HY, Lee JW, Kim H, Kim HS, Park SH, Park KD, Park JD, Shin HY, Ahn HS. High-dose chemotherapy and autologous stem cell transplantation with melphalan, etoposide and carboplatin for high-risk osteosarcoma. Bone Marrow Transplant. 2015 Jun 22. doi: 10.1038/bmt.2015.145. [Epub ahead of print] PubMed PMID: 26098952.

Explore Compound Types